AZD-7762

Description

AZD7762 has been investigated for the treatment of Cancer, Solid Tumors, and Advanced Solid Malignancies.

Checkpoint Kinase Inhibitor AZD7762 is a synthetic small molecule inhibitor of checkpoint kinases (Chks) with potential chemosensitizing activity. AZD7762 binds to and inhibits Chks, which may prevent cell cycle arrest and subsequent nucleotide excision repair in DNA-damaged tumor cells, resulting in tumor cell apoptosis. This agent may enhance the cytotoxicity of DNA-damaging agents. Chks are protein kinases that regulate either G1/S or G2/M transitions in the cell cycle. In the presence of DNA damage or incomplete DNA replication, Chks become activated and initiate cell cycle arrest to allow DNA repair or the completion of DNA replication.

AZD-7762 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

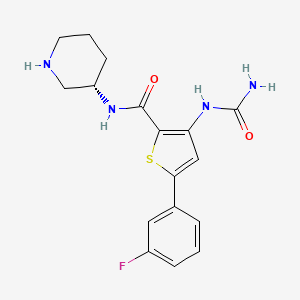

Structure

3D Structure

Propriétés

IUPAC Name |

3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYGCINLNONXHY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025611 | |

| Record name | 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860352-01-8 | |

| Record name | 5-(3-Fluorophenyl)-3-ureidothiophene-2-carboxylic acid N-[(S)-piperidin-3-yl]amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860352-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD 7762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860352018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7762 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 860352-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-7762 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D822Y3L1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-7762: A Technical Overview of its Discovery, Synthesis, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2 checkpoints for DNA repair and survival following DNA damage. By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, leading to increased tumor cell death when used in combination with DNA-damaging agents like chemotherapy and radiation. This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Although its clinical development was halted due to cardiac toxicity, the story of this compound offers valuable insights into the development of Chk inhibitors as a therapeutic strategy.

Discovery

The discovery of this compound was the result of a structure-based drug design and optimization effort starting from a high-throughput screening hit. The initial lead compounds were from the thiophenecarboxamide urea (TCU) class, identified as inhibitors of Chk1. Through multiple rounds of structure-activity relationship (SAR) driven chemistry, researchers aimed to improve potency and selectivity. A key aspect of the optimization was targeting the ribose binding pocket of Chk1 to enhance cellular potency and selectivity over other kinases like CDK1. This process led to the identification of this compound, with the chemical name (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, as a clinical candidate with a superior overall profile in terms of efficacy and absorption.

Caption: Workflow of the discovery process for this compound.

Synthesis of this compound

An improved, convergent multi-kilogram scale synthesis of this compound has been developed, significantly enhancing the overall yield compared to the initial patented route. The key feature of this improved synthesis is the one-pot construction of the highly substituted aminothiophene core. This method offers a substantial reduction in the required amount of the expensive chiral piperidine starting material and improves the overall yield from 9% to 49%. The process involves four simple solid isolations directly from reaction mixtures, eliminating the need for chromatographic purification. The synthesis generally involves the coupling of the thiophene core with the chiral piperidine side chain. A patent for the preparation method of this compound has also been filed.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Chk1 and Chk2. In response to DNA damage, upstream kinases like ATM and ATR are activated, which in turn phosphorylate and activate Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2 phases, allowing time for DNA repair.

By binding to the ATP-binding site of Chk1, this compound prevents the phosphorylation of its substrates. This inhibition abrogates the S and G2 checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis. This mechanism is particularly effective in p53-deficient tumor cells, which lack the G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for survival after DNA damage.

Caption: this compound inhibits Chk1/2, abrogating the S/G2 checkpoint.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibition of Chk1 kinase activity and effectively abrogates the G2 checkpoint induced by DNA damaging agents.

| Parameter | Value | Cell Line/System | Reference |

| Chk1 IC₅₀ | 5 nM | Recombinant human Chk1 | |

| Chk1 Kᵢ | 3.6 nM | Recombinant human Chk1 | |

| G2 Checkpoint Abrogation EC₅₀ | 10 nM | HT29 cells (with Camptothecin) | |

| Cytotoxicity IC₅₀ | 82.6 - 505.9 nM | Various neuroblastoma cell lines |

In Vivo Efficacy

In xenograft models, this compound showed minimal antitumor activity as a single agent but significantly potentiated the efficacy of DNA-damaging chemotherapies.

| Xenograft Model | Combination Agent | This compound Dose | Efficacy (%T/C or Outcome) | Reference |

| SW620 (mouse) | Irinotecan (25 mg/kg) | Not specified | 5/9 tumor-free survival | |

| SW620 (mouse) | Irinotecan (50 mg/kg) | Not specified | 8/9 tumor-free survival | |

| SW620 (mouse) | CPT-11 | Not specified | %T/C increased to -66% | |

| H460-DNp53 (rat) | NSC 613327 | 10 mg/kg | %T/C = 48% | |

| H460-DNp53 (rat) | NSC 613327 | 20 mg/kg | %T/C = 32% |

%T/C: Percent treated/control

Experimental Protocols

Chk1 Kinase Inhibition Assay (Scintillation Proximity Assay)

-

Materials : Recombinant human Chk1, a synthetic peptide substrate (N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), ATP (cold + 40 nCi [³³P]ATP), this compound, and scintillation proximity assay beads.

-

Procedure :

-

Different concentrations of this compound are added to a 384-well assay plate.

-

Buffer containing the peptide substrate (final concentration 0.8 µM) and Chk1 kinase are added sequentially.

-

The reaction is initiated by the addition of ATP (final concentration 1 µM).

-

The plate is incubated for 2 hours at room temperature.

-

The reaction is stopped by adding a buffer containing EDTA and scintillation proximity assay beads.

-

Plates are read using a TopCount reader to measure the incorporation of ³³P into the peptide.

-

Data is analyzed to determine the dose-response and calculate the IC₅₀ value.

-

G2 Checkpoint Abrogation Assay

-

Cell Line : HT29 human colon cancer cells.

-

Procedure :

-

Cells are treated for 2 hours with a DNA-damaging agent, such as camptothecin (0.07 µg/mL), to induce G2 checkpoint arrest.

-

Following the induction of arrest, cells are treated with various concentrations of this compound or vehicle control.

-

Nocodazole is added to trap cells that enter mitosis.

-

After 20 hours of incubation, cells are fixed and stained for the mitotic marker phospho-histone H3 (phH3).

-

Cells are analyzed by flow cytometry to quantify the percentage of phH3-positive cells, indicating abrogation of the G2 checkpoint.

-

In Vivo Xenograft Efficacy Study

Caption: General workflow for an in vivo xenograft efficacy study.

A typical protocol, as described for studies with irinotecan, is as follows:

-

Model : Athymic mice bearing established SW620 human colon carcinoma tumors.

-

Treatment Groups : Mice are randomized into groups: vehicle control, irinotecan alone (e.g., 25 or 50 mg/kg), this compound alone, and the combination of irinotecan and this compound.

-

Dosing Schedule : Therapy is administered in cycles, for example, every 3 days for four cycles. In combination groups, this compound is typically administered a few hours after the chemotherapeutic agent.

-

Monitoring : Tumor volumes and mouse body weights are measured regularly to assess efficacy and toxicity.

-

Endpoint : The study concludes when tumors reach a specified size or at a predetermined time point. Efficacy is evaluated based on tumor growth inhibition, regression, and the number of tumor-free survivors.

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials, where it was evaluated as a monotherapy and in combination with gemcitabine in patients with advanced solid tumors. The studies established a maximum tolerated dose and showed preliminary signs of antitumor activity, with two non-small-cell lung cancer patients achieving partial responses in one study. However, the clinical development of this compound was terminated due to unpredictable cardiac toxicities, including increases in troponin I and myocardial ischemia, observed in patients receiving this compound monotherapy. Despite its discontinuation, Chk1 remains a significant and viable therapeutic target in oncology.

AZD-7762: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1 and Chk2, this compound abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells with compromised G1 checkpoint function, a common feature of many tumors.[4][5] This chemosensitizing and radiosensitizing activity makes this compound a valuable tool for cancer research and a potential, albeit discontinued, therapeutic agent.[2][6] This guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the thiophene carboxamide class of organic compounds.[7] Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(Carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-3-piperidinyl]-2-thiophenecarboxamide[1] |

| SMILES | O=C(C1=C(NC(N)=O)C=C(C2=CC=CC(F)=C2)S1)N[C@@H]3CNCCC3[4] |

| InChI Key | IAYGCINLNONXHY-LBPRGKRZSA-N[4][8] |

| CAS Number | 860352-01-8[1] |

Physicochemical Properties

| Property | Value |

| Chemical Formula | C17H19FN4O2S[1][4] |

| Molecular Weight | 362.42 g/mol [1][4] |

| Appearance | White to yellow solid powder[4] |

| Solubility | Soluble in DMSO (≥18.1 mg/mL), DMF (~20 mg/mL), Ethanol (~10 mg/mL), and PBS (pH 7.2) (~10 mg/mL) |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |

Pharmacological Properties

This compound is a potent inhibitor of both Chk1 and Chk2 with high selectivity over other kinases.[4][9] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Chk1 and Chk2.[1][4]

In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition |

| Chk1 IC50 | 5 nM[9][10] | Cell-free kinase assay |

| Chk2 IC50 | 5 nM[9] | Cell-free kinase assay |

| Ki (Chk1) | 3.6 nM[10] | |

| G2 Checkpoint Abrogation EC50 | 10 nM[10] | Camptothecin-induced |

| Cytotoxicity IC50 | 82.6 - 505.9 nM[10] | Various neuroblastoma cell lines |

In Vivo Activity

-

Radiosensitization: this compound has been shown to significantly enhance the radiosensitivity of p53-mutated tumor cells both in vitro and in vivo.[6]

-

Chemosensitization: It potentiates the antitumor activity of DNA-damaging agents like gemcitabine and irinotecan in xenograft models.[4][5]

-

Toxicity: Clinical development of this compound was halted due to unpredictable cardiac toxicity.[2]

Signaling Pathway

This compound targets the DNA damage response pathway. Upon DNA damage, sensor proteins like ATM and ATR are activated. They, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate a range of downstream targets, including the Cdc25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S or G2/M phase, allowing time for DNA repair. By inhibiting Chk1 and Chk2, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell death.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Chk1 Kinase Assay (Scintillation Proximity Assay)

Objective: To determine the in vitro inhibitory activity of this compound against Chk1 kinase.

Methodology:

-

Reagents: Recombinant human Chk1, biotinylated peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), [γ-³³P]ATP, this compound, assay buffer, and scintillation proximity assay (SPA) beads.[10]

-

Procedure: a. Add varying concentrations of this compound to the wells of a 384-well plate.[10] b. Add a mixture of Chk1 enzyme and the biotinylated peptide substrate to each well.[10] c. Initiate the kinase reaction by adding [γ-³³P]ATP.[10] d. Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[10] e. Stop the reaction by adding a solution containing EDTA and SPA beads.[10] f. The biotinylated and phosphorylated peptide will bind to the streptavidin-coated SPA beads, bringing the radioisotope into close proximity and generating a light signal. g. Read the plate using a scintillation counter (e.g., TopCount).[10] h. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[10]

G2 Checkpoint Abrogation Assay

Objective: To assess the ability of this compound to overcome a DNA damage-induced G2 cell cycle arrest.

Methodology:

-

Cell Culture: Plate cells (e.g., HT-29) and allow them to adhere.[10]

-

Induce G2 Arrest: Treat cells with a DNA-damaging agent such as camptothecin for a short period (e.g., 2 hours) to induce a G2 checkpoint arrest.[1]

-

Treatment: Remove the DNA-damaging agent and treat the cells with varying concentrations of this compound in the presence of a mitotic inhibitor like nocodazole for an extended period (e.g., 20 hours).[1][10] Nocodazole traps cells that enter mitosis.

-

Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA stain (e.g., Hoechst).[10]

-

Analysis: Analyze the cells using high-content imaging or flow cytometry to determine the percentage of cells in mitosis (mitotic index).[10] An increase in the mitotic index in the presence of this compound indicates abrogation of the G2 checkpoint.

-

Data Analysis: Calculate the EC50 value for checkpoint abrogation.[1]

Clonogenic Survival Assay

Objective: To evaluate the long-term effect of this compound, alone or in combination with other agents, on the ability of single cells to form colonies.

Methodology:

-

Cell Plating: Plate a low density of cells in multi-well plates or dishes.[1]

-

Treatment: Treat the cells with this compound, a DNA-damaging agent, or a combination of both for a specified duration.[1]

-

Incubation: Remove the treatment and allow the cells to grow in drug-free medium for 10-14 days until visible colonies are formed.[1]

-

Staining and Counting: Fix the colonies with a solution like methanol and stain them with crystal violet. Count the number of colonies (typically defined as containing >50 cells).[1]

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a well-characterized and potent inhibitor of Chk1 and Chk2, making it an invaluable research tool for studying the DNA damage response and for exploring strategies to sensitize cancer cells to genotoxic therapies. While its clinical development was halted, the extensive preclinical data available for this compound continues to inform the development of next-generation checkpoint inhibitors. This guide provides a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. 2.8 In vitro kinase assays [bio-protocol.org]

- 10. selleckchem.com [selleckchem.com]

AZD-7762: A Technical Guide to its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical transducers of the DNA damage response (DDR), a complex network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity.[3][4] In many cancer cells, particularly those with a deficient G1-DNA damage checkpoint (often due to p53 mutations), survival becomes heavily reliant on the S and G2 checkpoints, which are primarily regulated by Chk1.[4][5][6] By inhibiting Chk1, this compound selectively sensitizes these cancer cells to DNA-damaging agents, leading to enhanced anti-tumor activity.[4][5] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions by binding to the ATP-binding pocket of Chk1 and Chk2, preventing their kinase activity.[1] This inhibition disrupts the normal cellular response to DNA damage, leading to the abrogation of the S and G2/M cell cycle checkpoints.[3][5]

In a typical DNA damage response, ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases are activated by DNA double-strand breaks and single-strand breaks, respectively.[7][8] ATM and ATR then phosphorylate and activate Chk2 and Chk1.[7][8] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[9] This inactivation prevents the removal of inhibitory phosphates from cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2 phases, allowing time for DNA repair.[10]

This compound's inhibition of Chk1 prevents the phosphorylation and subsequent degradation of Cdc25A, leading to its stabilization and accumulation.[9][11] This results in inappropriate activation of CDKs, forcing cells to bypass the S and G2 checkpoints and enter mitosis with damaged DNA.[4][5] This premature mitotic entry with unrepaired DNA damage leads to a phenomenon known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[3][12][13]

Furthermore, Chk1 inhibition by this compound has been shown to impair homologous recombination repair (HRR), a major pathway for repairing DNA double-strand breaks.[11] This is evidenced by the inhibition of Rad51 focus formation, a key step in HRR.[11] The combination of checkpoint abrogation and inhibition of DNA repair synergistically enhances the cytotoxic effects of DNA-damaging agents.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 | Ki | Assay Type | Reference |

| Chk1 | 5 nM | 3.6 nM | Scintillation proximity assay | [3][14] |

| Chk2 | 5 nM | - | Scintillation proximity assay | [14] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| Multiple Neuroblastoma Cell Lines | Cytotoxicity | IC50 | 82.6 - 505.9 nM | [12] |

| SW620 (colon cancer) | Chemosensitization with Gemcitabine | GI50 Reduction | From 24.1 nM to 1.08 nM | [12] |

| MDA-MB-231 (breast cancer) | Chemosensitization with Gemcitabine | GI50 Reduction | From 2.25 µM to 0.15 µM | [12] |

| HeLa (cervical cancer) | G2 Checkpoint Abrogation (with Camptothecin) | EC50 | 10 nM | [14] |

| HEK293 | Growth Inhibition | GI50 | 0.236 µM | [14] |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: DNA Damage Response Pathway and the Mechanism of Action of this compound.

Caption: A typical experimental workflow to assess the efficacy of this compound.

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols.

Western Blot Analysis for Phospho-Chk1 (Ser345) and γH2AX

Objective: To detect the phosphorylation status of Chk1 and the induction of DNA damage marker γH2AX following treatment with a DNA-damaging agent and/or this compound.

Methodology:

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-15% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-phospho-Chk1 (Ser345) (1:1000)

-

Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (1:2000)

-

Rabbit anti-Chk1 (total) (1:1000)

-

Mouse anti-β-actin (loading control) (1:5000)

-

-

Wash membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash membrane three times with TBST.

-

-

Detection:

-

Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Methodology:

-

Cell Preparation:

-

Harvest cells by trypsinization, including the supernatant to collect any floating apoptotic cells.

-

Wash cells with PBS.

-

Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with a DNA-damaging agent and/or this compound.

Methodology:

-

Cell Seeding:

-

Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) in 6-well plates.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat cells with the DNA-damaging agent for a specified duration (e.g., 1-24 hours).

-

Wash cells and add fresh media containing this compound or vehicle control.

-

Incubate for a further period (e.g., 24 hours).

-

-

Colony Formation:

-

Replace the drug-containing medium with fresh medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain with 0.5% crystal violet solution.

-

Wash with water and air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Calculation:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

Immunofluorescence for Rad51 Foci

Objective: To visualize and quantify the formation of Rad51 foci, a marker of homologous recombination repair, in response to DNA damage and this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with the DNA-damaging agent and/or this compound as required.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with primary antibody against Rad51 (e.g., rabbit anti-Rad51, 1:500) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Count the number of Rad51 foci per nucleus in a significant number of cells (e.g., >100) for each condition.

-

Conclusion

This compound is a potent inhibitor of Chk1 and Chk2 that effectively abrogates DNA damage-induced S and G2 checkpoints. This mechanism of action, particularly in p53-deficient cancer cells, leads to mitotic catastrophe and apoptosis when combined with DNA-damaging therapies. The synergistic effect is further enhanced by the impairment of homologous recombination repair. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive technical resource for researchers and scientists working on the development of Chk1 inhibitors and DNA damage response-targeted therapies. Although the clinical development of this compound was halted due to off-target cardiac toxicity, it remains a valuable tool for preclinical research and has paved the way for the development of more selective Chk1 inhibitors.[13]

References

- 1. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacology of AZD-7762: A Technical Guide

Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (Chk1 and Chk2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair.[2][3] In many tumor cells, the G1 checkpoint is defective, often due to mutations in the p53 tumor suppressor gene.[4][5] This renders these cells heavily reliant on the S and G2 checkpoints, which are regulated by Chk1, for survival following DNA damage.[4][6] By inhibiting Chk1, this compound abrogates these remaining checkpoints, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[2][7] This mechanism forms the basis for the synergistic anti-tumor activity observed when this compound is combined with DNA-damaging agents or radiation.[6][8] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Chk1 and Chk2.[1][6] In the presence of DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated, which in turn phosphorylate and activate Chk1 and Chk2.[3] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[9] By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage.[4] This abrogation of the S and G2 checkpoints is particularly effective in p53-deficient tumor cells that lack a functional G1 checkpoint.[8] Furthermore, Chk1 inhibition by this compound has been shown to impair homologous recombination repair, a key DNA double-strand break repair pathway, further sensitizing cancer cells to DNA-damaging therapies.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

AZD-7762 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of AZD-7762, a potent ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2.[1][2] this compound has been extensively evaluated as a potential anti-cancer agent, primarily for its ability to sensitize tumor cells to DNA-damaging therapies.[1] This document summarizes key quantitative data, details essential experimental protocols for target validation, and visualizes the underlying signaling pathways. Although the clinical development of this compound was halted due to cardiac toxicity, the study of its mechanism and effects remains highly relevant for the ongoing development of Chk1 inhibitors as a therapeutic strategy.[3]

Core Mechanism of Action

This compound exerts its anti-tumor effects by targeting Chk1 and Chk2, key serine/threonine kinases that regulate the cellular response to DNA damage.[1] In response to genotoxic stress, Chk1 and Chk2 are activated and initiate cell cycle arrest, providing time for DNA repair.[4] Many cancer cells have a deficient G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2 checkpoints, which are controlled by Chk1.[1][4] By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, forcing cancer cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[1][5][6] This mechanism forms the basis for its synergistic activity with DNA-damaging chemotherapies and radiation.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, both as a monotherapy and in combination with other agents.

Table 1: In Vitro Activity of this compound Monotherapy

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes |

| KASUMI-1 | Acute Myeloid Leukemia | 0.234 | |

| NKM-1 | Acute Myeloid Leukemia | 0.415 | |

| MV-4-11 | Acute Myeloid Leukemia | 0.425 | |

| Neuroblastoma Panel | Neuroblastoma | 82.6 - 505.9 | Panel included cell lines with wild-type p53, mutant p53, Mdm2 amplification, or p14 deletion.[7] |

| HEK293 | Embryonic Kidney | 236 | GI50 value.[2] |

| HT-29 | Colorectal | 167 | GI50 value.[2] |

Table 2: Potentiation of Chemotherapeutic Agents by this compound

| Cell Line | Cancer Type | Chemotherapeutic Agent | GI50 of Chemo Alone (nM) | GI50 of Chemo + 300 nM this compound (nM) | Fold Potentiation |

| SW620 | Colorectal | Gemcitabine | 24.1 | 1.08 | 22.3 |

| MDA-MB-231 | Breast | Gemcitabine | 2250 | 150 | 15.0 |

Table 3: Enzymatic Inhibition and Checkpoint Abrogation

| Assay Type | Target/Process | IC50 / EC50 (nM) |

| Cell-free Kinase Assay | Chk1 | 5 |

| Cell-free Kinase Assay | Chk2 | <10 |

| Camptothecin-induced G2 Arrest Abrogation | G2 Checkpoint | 10 |

Signaling Pathways

The following diagrams illustrate the DNA damage response pathway and the mechanism of action of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

AZD-7762: A Technical Guide to G2/M Checkpoint Abrogation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the checkpoint kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR).[1][2] In response to genotoxic stress induced by chemotherapy or radiation, Chk1 and Chk2 are activated, leading to cell cycle arrest, primarily at the G2/M checkpoint. This arrest allows time for DNA repair, a mechanism that can contribute to therapeutic resistance in cancer cells. Many tumor cells harbor mutations in the p53 pathway, rendering the G1 checkpoint defective and making them heavily reliant on the S and G2/M checkpoints for survival following DNA damage.[2] By inhibiting Chk1 and Chk2, this compound abrogates the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[1][3] This leads to a form of mitotic catastrophe and subsequent apoptosis, thereby potentiating the cytotoxic effects of DNA-damaging agents.[4][5] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action in abrogating the G2/M checkpoint, relevant quantitative data, and detailed experimental protocols. Although clinical development of this compound was halted due to unpredictable cardiac toxicity, the study of this compound continues to provide valuable insights into the therapeutic potential of Chk1/Chk2 inhibition.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

| Chk1 | 5 | Scintillation Proximity Assay | [2] |

| Chk2 | 5 | Scintillation Proximity Assay | [1] |

| CAM | >50 | Not specified | [3] |

| Yes | >50 | Not specified | [3] |

| Fyn | >50 | Not specified | [3] |

| Lyn | >50 | Not specified | [3] |

| Hck | >50 | Not specified | [3] |

| Lck | >50 | Not specified | [3] |

Table 2: Cellular Activity

| Parameter | EC50 (nM) | Cell Line | Assay | Reference |

| G2 Checkpoint Abrogation | 10 | Not specified | Phospho-histone H3 staining | [2] |

| Cell Cycle Arrest (as monotherapy) | 620 | Not specified | Not specified | [3] |

Signaling Pathway and Mechanism of Action

This compound abrogates the G2/M checkpoint by inhibiting Chk1 and Chk2, which are central to the DNA damage response signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the G2/M checkpoint.

In Vitro Chk1/Chk2 Kinase Assay

This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk1 and Chk2 kinases.

Materials:

-

Recombinant human Chk1 or Chk2 enzyme

-

Biotinylated peptide substrate (e.g., KKVSRSGLYRSPMPENLNRPR)

-

ATP (radiolabeled with ³³P)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

EDTA solution

-

Scintillation proximity assay (SPA) beads

-

384-well microplates

-

TopCount NXT microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the peptide substrate, diluted this compound, and Chk1 or Chk2 enzyme.

-

Initiate the kinase reaction by adding [³³P]ATP.

-

Incubate the plate at room temperature for 2 hours.

-

Terminate the reaction by adding EDTA solution.

-

Add SPA beads and incubate to allow for binding to the biotinylated peptide.

-

Measure the incorporation of ³³P into the peptide substrate using a TopCount NXT microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Checkpoint Proteins

This protocol is a generalized procedure based on methods described in studies involving this compound.[8][9]

Objective: To assess the effect of this compound on the levels and phosphorylation status of key G2/M checkpoint proteins, such as Cdc25A and phospho-Histone H3 (Ser10).

Materials:

-

Cancer cell line of interest

-

DNA-damaging agent (e.g., gemcitabine, radiation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdc25A, anti-phospho-Histone H3 (Ser10), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the DNA-damaging agent with or without this compound for the desired time points.

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a standard method for analyzing cell cycle distribution.[10][11]

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle following treatment with a DNA-damaging agent and/or this compound.

Materials:

-

Cancer cell line of interest

-

DNA-damaging agent

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells as described for Western blotting.

-

Harvest both adherent and floating cells, wash with PBS, and pellet by centrifugation.

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.

Homologous Recombination (DR-GFP) Assay

This protocol is based on the DR-GFP reporter assay used to measure homologous recombination repair.[9][12]

Objective: To assess the impact of this compound on the efficiency of homologous recombination (HR) repair.

Materials:

-

Cell line stably expressing the DR-GFP reporter construct

-

I-SceI expression vector (e.g., pCBASce)

-

Transfection reagent

-

This compound

-

Flow cytometer

Procedure:

-

Seed the DR-GFP reporter cell line.

-

Transfect the cells with the I-SceI expression vector to induce a DNA double-strand break in the reporter gene.

-

Following transfection, treat the cells with this compound or a vehicle control.

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.

-

Analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound treated group indicates inhibition of HR.

Conclusion

This compound is a powerful research tool for investigating the role of Chk1 and Chk2 in the DNA damage response and for exploring the therapeutic strategy of G2/M checkpoint abrogation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of oncology and drug development. While its clinical progression was halted, the lessons learned from this compound continue to inform the development of next-generation checkpoint inhibitors with improved safety profiles.

References

- 1. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Role of AZD-7762 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1] These kinases are critical transducers of the DNA damage response, orchestrating cell cycle arrest to allow for DNA repair.[2][3] By inhibiting Chk1 and Chk2, this compound abrogates DNA damage-induced cell cycle checkpoints, primarily the S and G2/M phase checkpoints, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent apoptosis.[2][4][5] This mechanism of action makes this compound a powerful chemosensitizing and radiosensitizing agent, enhancing the efficacy of various DNA-damaging therapies in preclinical models.[6][7] This technical guide provides an in-depth overview of the core mechanisms of this compound in inducing cell cycle arrest, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints

This compound primarily functions by inhibiting Chk1 and Chk2, which are key regulators of the cell cycle checkpoints.[1] In response to DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated and subsequently phosphorylate and activate Chk1 and Chk2.[3]

Activated Chk1 plays a crucial role in the S and G2/M checkpoints. It phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[4][6] The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), specifically Cdk2 and Cdk1, which are essential for S-phase progression and entry into mitosis, respectively. This leads to cell cycle arrest, providing time for DNA repair.[4]

This compound, by inhibiting Chk1, prevents the phosphorylation and degradation of Cdc25A, leading to its stabilization.[4][6] This results in the premature activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells to enter mitosis with damaged DNA.[4][8] This abrogation of the G2 checkpoint is a hallmark of this compound's activity.[6][9]

Furthermore, Chk1 inhibition by this compound has been shown to inhibit homologous recombination repair by preventing the formation of Rad51 foci at sites of DNA damage, leading to persistent DNA damage signals like γ-H2AX.[6]

Signaling Pathways

The signaling cascade leading to cell cycle arrest upon DNA damage and its abrogation by this compound is a well-defined pathway.

References

- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Chk1/2 Inhibitor AZD-7762: A Deep Dive into its Effects on Tumor Suppressor Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] In the context of cancer therapy, particularly for tumors harboring defects in the G1 checkpoint, the inhibition of Chk1 and Chk2 presents a promising strategy to enhance the efficacy of DNA-damaging agents.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interplay with tumor suppressor genes and associated pathways. We will delve into quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Abrogating S and G2/M Checkpoints

In response to DNA damage, normal cells activate a complex signaling network to arrest the cell cycle and allow for DNA repair. The primary kinases orchestrating this response are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon activation, phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[5] Chk1 and Chk2, in turn, phosphorylate a variety of substrates to enforce cell cycle arrest, primarily at the S and G2/M phases.[1]

A critical target of Chk1 is the phosphatase Cdc25A. Phosphorylation of Cdc25A by Chk1 leads to its ubiquitination and subsequent degradation.[1] The loss of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for progression through the S and G2 phases. This compound, by inhibiting Chk1, prevents the degradation of Cdc25A, leading to inappropriate CDK activation and forcing cells with damaged DNA to proceed through the cell cycle.[1][4][6] This abrogation of the S and G2/M checkpoints ultimately leads to mitotic catastrophe and apoptosis in cancer cells.[7][8]

Another crucial role of Chk1 is in the regulation of homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. Chk1 is known to regulate the localization and function of RAD51, a key recombinase in HR.[4][9] By inhibiting Chk1, this compound can impair HR-mediated DNA repair, further sensitizing cancer cells to DNA-damaging agents.[4][9][10]

The Critical Role of p53 Status

The tumor suppressor protein p53 is a central regulator of the G1 checkpoint. In response to DNA damage, p53 is activated and induces the expression of p21, a potent CDK inhibitor, leading to G1 arrest.[5] A large proportion of human cancers harbor mutations in the TP53 gene, rendering the G1 checkpoint non-functional.[11] These p53-deficient tumors become heavily reliant on the S and G2/M checkpoints, orchestrated by Chk1 and Chk2, to survive genotoxic stress.[11][12]

This dependency creates a synthetic lethal interaction that can be exploited by this compound. By inhibiting Chk1 and Chk2 in p53-mutant cancer cells, this compound effectively removes the last line of defense against DNA damage, leading to a significant increase in cytotoxicity when combined with DNA-damaging agents.[7][9][11][12] In contrast, normal cells with a functional p53-mediated G1 checkpoint are less affected by Chk1/2 inhibition, providing a potential therapeutic window.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data on the in vitro and in vivo activity of this compound.

Table 1: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. Chk1 |

| Chk1 | 5 | 1 |

| Chk2 | 5 | 1 |

| CAM | <10 | - |

| Yes | <10 | - |

| Fyn | <10 | - |

| Lyn | <10 | - |

| Hck | <10 | - |

| Lck | <10 | - |

| CDK1/cyclin B1 | >5000 | >1000 |

| PKC isoforms | >500 | >100 |

| p38 | >500 | >100 |

| MAPKAP Kinase 2 | >500 | >100 |

| Data compiled from multiple sources.[1][2][3] |

Table 2: Potentiation of Chemotherapy by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Chemotherapeutic Agent | This compound Conc. (nM) | GI50 (Chemo alone) | GI50 (Chemo + this compound) | Fold Potentiation |

| SW620 | Colon | Mutant | Gemcitabine | 300 | 24.1 nM | 1.08 nM | 22.3 |

| MDA-MB-231 | Breast | Mutant | Topotecan | 300 | 2.25 µM | 0.15 µM | 15.0 |

| Lkb1-null t2 | Lung | Null | Gemcitabine | 10 | ~10 nM | ~1 nM | ~10 |

| Lkb1-null t4 | Lung | Null | Gemcitabine | 10 | ~8 nM | ~0.8 nM | ~10 |

| Lkb1-null t5 | Lung | Null | Gemcitabine | 10 | ~12 nM | ~1.5 nM | ~8 |

| Data compiled from multiple sources.[3][13] |

Table 3: Effect of this compound on Cell Viability in Neuroblastoma Cell Lines

| Cell Line | p53 Status | IC50 (nM) |

| Various | Wild-type, Mutant, Mdm2 amp, p14 deletion | 82.6 - 505.9 |

| Data from Selleck Chemicals.[3] |

Table 4: Abrogation of G2/M Arrest by this compound

| Assay | Cell Line | Inducing Agent | This compound EC50 (nM) |

| Checkpoint Abrogation | HT-29 | Camptothecin | 10 |

| Data from Zabludoff et al., 2008.[1] |

Table 5: Differential Effect of this compound on p53-Mutant vs. Wild-Type Cells

| Cell Line | p53 Status | Treatment | Effect |

| HCT116 isogenic pair | p53+/+ vs. p53-/- | Gemcitabine + this compound | Enhanced cytotoxicity in p53-/- cells |

| WU-BC3 vs. WU-BC4 | WT vs. Mutant | Irinotecan + this compound | Greater increase in apoptosis in p53 mutant cells |

| T47D vs. MCF7 | Mutant vs. WT | Radiation + this compound | Significant potentiation of lethal effects in T47D (p53 mutant) |

| HN30 vs. HN31 | WT vs. Mutant | Cisplatin + this compound | Sensitization of p53-mutant cells to cisplatin |

| Data compiled from multiple sources.[1][9][11][14] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 9. protocols.io [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Clonogenic Assay [bio-protocol.org]

- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for AZD-7762 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 is a potent and selective inhibitor of the checkpoint kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway. By abrogating cell cycle checkpoints, this compound can enhance the cytotoxicity of DNA-damaging agents and radiation, making it a compound of significant interest in oncology research. This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. Additionally, it includes a summary of reported IC50 values and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

The DNA damage response is a complex signaling network that maintains genomic integrity. Key players in this response are the serine/threonine kinases Chk1 and Chk2. Upon DNA damage, these kinases are activated and initiate cell cycle arrest to allow time for DNA repair. Many cancer cells have defects in their DDR pathways, making them reliant on kinases like Chk1 for survival, especially in the context of chemotherapy or radiation.

This compound is an ATP-competitive inhibitor of both Chk1 and Chk2. Its ability to force cells with damaged DNA to prematurely enter mitosis leads to mitotic catastrophe and apoptosis. This mechanism of action makes this compound a promising agent for combination therapies. Accurate and reproducible methods for quantifying the effect of this compound on cancer cell viability are essential for preclinical drug development.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as a monotherapy. It is important to note that the cytotoxic effects of this compound are significantly enhanced when used in combination with DNA-damaging agents.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Assay Type | Reference |

| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 0.234 | Growth Inhibition | --INVALID-LINK-- |

| NKM-1 | Acute Myeloid Leukemia | Wild-Type | 0.415 | Growth Inhibition | --INVALID-LINK-- |

| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 0.425 | Growth Inhibition | --INVALID-LINK-- |

| Neuroblastoma Cell Lines | Neuroblastoma | Various | 82.6 - 505.9 | Cytotoxicity | |

| HEC-1B | Endometrial Cancer | Mutant | ~10-100 (synergy with VE822) | Cell Viability | |

| HEC-6 | Endometrial Cancer | Wild-Type | ~10-100 (synergy with VE822) | Cell Viability |

Experimental Protocols

Two common methods for determining in vitro cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures and published studies involving this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and published studies utilizing this assay with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 3,000 cells per well in 100 µL of complete medium in an opaque-walled 96-well plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the desired concentrations of this compound to the wells.

-

Incubate for the desired duration (e.g., 24 or 48 hours).

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

-

Reconstitute the CellTiter-Glo® substrate with the buffer to prepare the CellTiter-Glo® Reagent.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

-

Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Mandatory Visualization

Caption: Experimental workflow for this compound in vitro cell viability assay.

Caption: Simplified Chk1/Chk2 signaling pathway in response to DNA damage.

Determining the Optimal Working Concentration of AZD-7762 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2, with an IC50 of 5 nM for both. These kinases are critical transducers of the DNA damage response (DDR), regulating cell cycle checkpoints to allow for DNA repair. Specifically, the ATR/Chk1 and ATM/Chk2 pathways are central to the S and G2/M checkpoints. By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cells with DNA damage. This mechanism makes this compound a powerful sensitizer to DNA-damaging agents like chemotherapy and radiation.

These application notes provide a comprehensive guide for determining the optimal working concentration of this compound in various cell culture systems. The protocols outlined below will enable researchers to assess its effects on cell viability, cell cycle progression, and target engagement.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro potency and effective concentrations of this compound across various assays and cell lines. This data serves as a valuable starting point for designing dose-response experiments.

| Parameter | Cell Line/Assay | Concentration | Reference |

| IC50 (Kinase Inhibition) | Recombinant Chk1 | 5 nM | |

| Recombinant Chk2 | 5 nM | ||

| Ki (Binding Affinity) | Chk1 | 3.6 nM | |

| EC50 (Checkpoint Abrogation) | HT29 (Camptothecin-induced G2 arrest) | 10 nM | |

| IC50 (Growth Inhibition) | KASUMI-1 | 0.234 µM | |

| NKM-1 | 0.415 µM | ||

| MV-4-11 | 0.425 µM | ||

| Neuroblastoma cell lines | 82.6 - 505.9 nM | ||

| Effective Concentration (Chemosensitization) | SW620, MDA-MB-231 (with DNA damaging agents) | 300 nM | |

| HCT116 (with gemcitabine) | 100 nM | ||

| Multiple Myeloma cell lines (with bendamustine or melphalan) | 100 nM | ||

| Multiple cancer cell lines (for radiosensitization) | 100 nM |

Experimental Protocols

The following protocols provide a framework for determining the optimal working concentration of this compound. It is recommended to adapt these protocols to specific cell lines and experimental conditions.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of this compound and is crucial for calculating the IC50 value for growth inhibition.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) for MTT

-

Microplate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours for proliferation, or a shorter time course if combining with another agent).

-

Measurement:

-

For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm.

-

For CellTiter-Glo®: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Materials:

-

Selected cancer cell line(s)

-

6-well tissue culture plates

-

DNA-damaging agent (e.g., Camptothecin, Etoposide, or radiation source)

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency (e.g., 50-70%), treat with a DNA-damaging agent for a sufficient time to induce G2/M arrest (e.g., 2 hours with Camptothecin).

-

This compound Addition: Add a range of this compound concentrations (e.g., 10 nM to 1 µM) to the cells and incubate for a further 24 hours. Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with this compound alone.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A decrease in the G2/M population in the co-treated sample compared to the DNA-damaging agent alone indicates checkpoint abrogation.

Western Blotting for Target Engagement and Pathway Modulation

This protocol is used to confirm that this compound is engaging its targets (Chk1/Chk2) and modulating downstream signaling pathways.

Materials:

-

Selected cancer cell line(s)

-

6-well or 10 cm tissue culture dishes

-

DNA-damaging agent

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Histone H2A.X (γH2AX, Ser139), anti-Cdc25A, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-